molecular formula C16H17BrN2O B2932895 5-bromo-N-(2,6-diethylphenyl)nicotinamide CAS No. 449154-76-1

5-bromo-N-(2,6-diethylphenyl)nicotinamide

Cat. No. B2932895
CAS RN: 449154-76-1
M. Wt: 333.229
InChI Key: YUAYDBIWIZLROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,6-diethylphenyl)nicotinamide is a chemical compound with the molecular formula C16H17BrN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 275.99000 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.22 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiprotozoal Activity : Compounds structurally related to 5-bromo-N-(2,6-diethylphenyl)nicotinamide have been synthesized and evaluated for antiprotozoal activity. In vitro studies against Trypanosoma and P. falciparum showed promising results, with some compounds exhibiting IC(50) values of less than 10 nM. These compounds also demonstrated curative effects in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).

Receptor Binding and Pharmacology

  • Receptor Affinities : Similar compounds have been studied for their binding affinities to 5-HT3 and dopamine D2 receptors. Certain derivatives showed potent affinities for both receptors, indicating potential applications in neuropsychiatric and neurological disorders (Hirokawa et al., 1998).

Cellular and Molecular Biology

  • Neuronal Survival and Oxidative Stress : Nicotinamide, a closely related compound, is essential for cell growth and function. It plays a critical role in neuronal survival during oxidative stress by activating pathways like protein kinase B and modulating mitochondrial membrane potential (Zhao Zhong Chong et al., 2004).
  • Stem Cell Applications : Nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, which is crucial in stem cell applications and disease treatments (Meng et al., 2018).

Metabolic Studies and Cancer Research

  • Cancer Cell Metabolism : Studies on Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition, which is part of the same metabolic pathway as nicotinamide, reveal significant changes in amino acids metabolism and other pathways in human cancer cells. This underscores the potential role of related compounds in cancer research (Tolstikov et al., 2014).

Nutritional Science and Aging

  • Nutritional and Anti-aging Research : Nicotinamide plays a role in aging and disease through its impact on redox reactions and NAD(+)-consuming enzymes. Its supplementation can ameliorate age-associated functional defects, making it an area of interest in nutritional science and aging research (Imai & Guarente, 2014).

Agricultural and Veterinary Applications

  • Poultry Science : Nicotinamide supplementation has been studied for its effects on meat quality and muscle development genes in broilers, especially under high stocking density conditions. This indicates potential applications in improving agricultural practices (Wu et al., 2019).

Clinical Nutrition

  • Clinical Nutritional Applications : Nicotinamide is important in clinical nutrition due to its influence on various pathways related to cellular survival and death. Its role in disorders involving immune system dysfunction, diabetes, and aging-related diseases highlights its significance in medical nutrition (Maiese et al., 2009).

properties

IUPAC Name

5-bromo-N-(2,6-diethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-3-11-6-5-7-12(4-2)15(11)19-16(20)13-8-14(17)10-18-9-13/h5-10H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAYDBIWIZLROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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